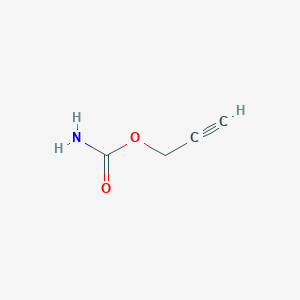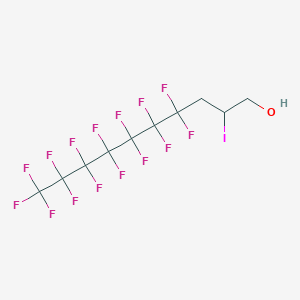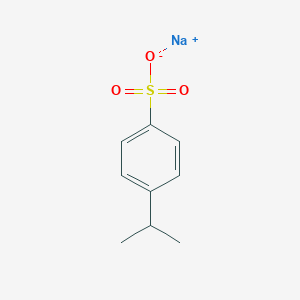
Sodium 4-isopropylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-isopropylbenzenesulfonate is a chemical compound with the molecular formula C9H11NaO3S. It is characterized by its sodium and sulfonate functional groups, and it appears as a white crystalline powder . This compound is known for its applications in various industries, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Sodium 4-isopropylbenzenesulfonate typically involves the sulfonation of isopropylbenzene (cumene) followed by neutralization with sodium hydroxide. The process can be summarized as follows:
Sulfonation: Isopropylbenzene is reacted with sulfuric acid to form 4-isopropylbenzenesulfonic acid.
Neutralization: The resulting 4-isopropylbenzenesulfonic acid is then neutralized with sodium hydroxide to precipitate this compound crystals.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The crystals are separated through filtration and dried under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-isopropylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonates .
Scientific Research Applications
Sodium 4-isopropylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a surfactant in biological studies.
Industry: this compound is employed in the production of detergents, emulsifiers, and other industrial products
Mechanism of Action
The mechanism of action of Sodium 4-isopropylbenzenesulfonate involves its interaction with molecular targets through its sulfonate group. This interaction can affect various biochemical pathways, depending on the specific application. For instance, in biochemical assays, it may act as a surfactant, altering the surface tension and facilitating the interaction of other molecules .
Comparison with Similar Compounds
- Sodium p-toluenesulfonate
- Sodium benzenesulfonate
- Sodium cumenesulfonate
Comparison: Sodium 4-isopropylbenzenesulfonate is unique due to the presence of the isopropyl group, which imparts distinct chemical properties compared to other sulfonates. This structural difference can influence its reactivity and applications. For example, the isopropyl group may enhance its solubility in organic solvents and affect its interaction with other molecules .
Properties
CAS No. |
15763-76-5 |
|---|---|
Molecular Formula |
C9H12NaO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
sodium;4-propan-2-ylbenzenesulfonate |
InChI |
InChI=1S/C9H12O3S.Na/c1-7(2)8-3-5-9(6-4-8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12); |
InChI Key |
BJVQMPLRSFIZMB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
28348-53-0 32073-22-6 15763-76-5 |
physical_description |
Liquid DryPowder, Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



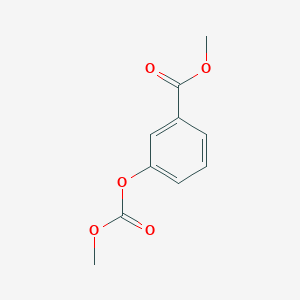
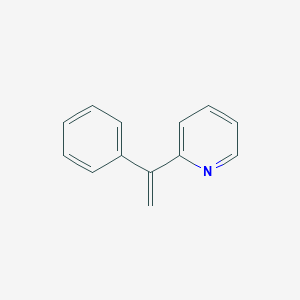
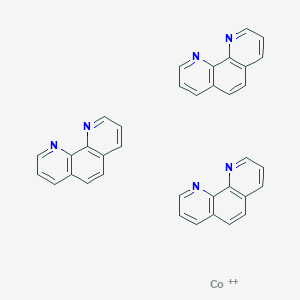

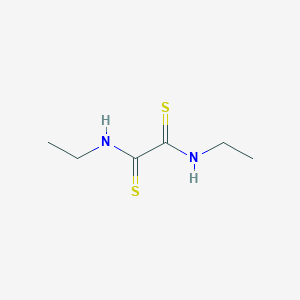
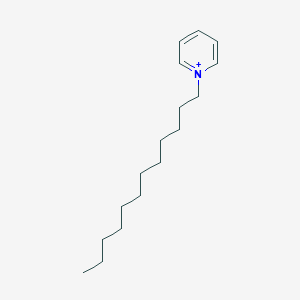

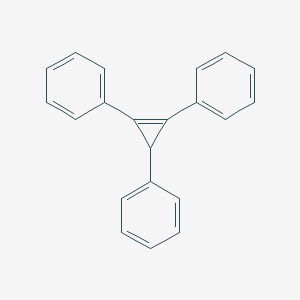
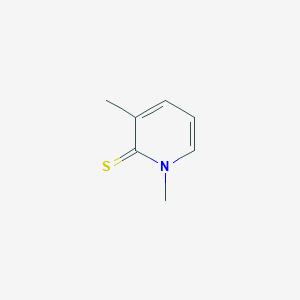
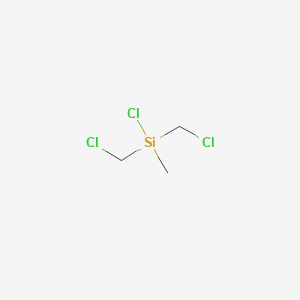
![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)
